Tranilast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-fibrotic effects

Tranilast has been shown to inhibit the formation of excessive collagen, a protein involved in scar tissue formation. This makes it a potential therapeutic candidate for fibrotic diseases, which involve the buildup of scar tissue in organs like the liver, lungs, and kidneys. Studies in animal models suggest Tranilast may be effective in reducing fibrosis and improving organ function [].

Neuroprotective properties

Research suggests Tranilast may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and stroke. Studies have shown it may protect nerve cells from damage caused by oxidative stress and inflammation [].

Ocular applications

Due to its anti-inflammatory properties, Tranilast is being explored for potential applications in ophthalmology. Studies are investigating its effectiveness in treating allergic conjunctivitis and other inflammatory eye diseases [].

Skin health

Beyond its established use for allergies and inflammation, Tranilast is being researched for its potential benefits in other skin conditions. Studies suggest it may be helpful in reducing hyperpigmentation, a condition characterized by darkened areas of skin [].

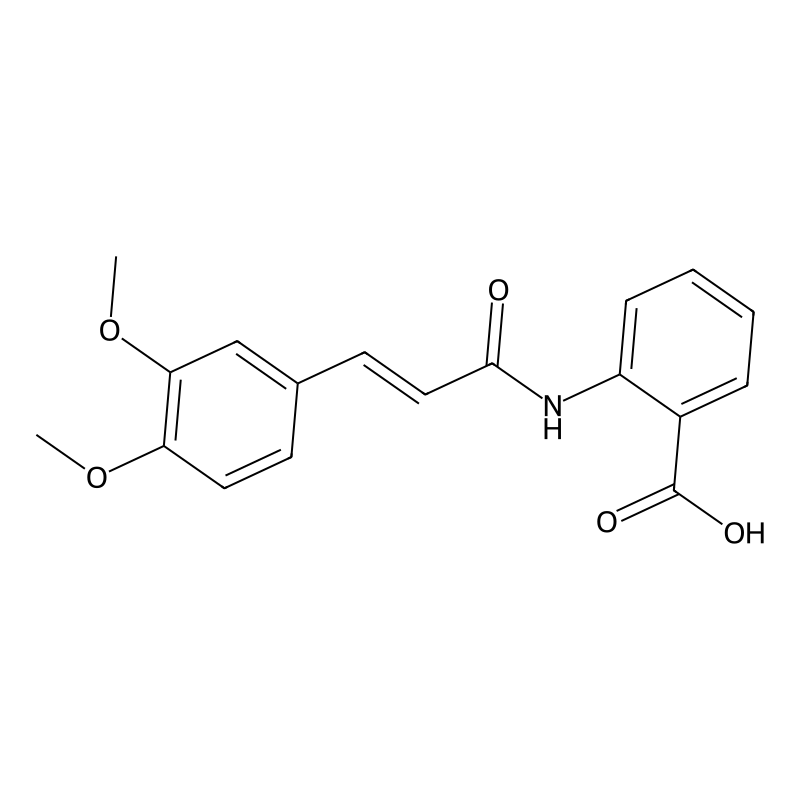

Tranilast is a synthetic derivative of a tryptophan metabolite, specifically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid. It was developed by Kissei Pharmaceuticals and approved in the 1980s for treating bronchial asthma, keloids, and hypertrophic scars, primarily in Japan, South Korea, and China. The compound exhibits anti-allergic properties and functions by inhibiting the release of histamine from mast cells, thereby suppressing hypersensitivity reactions. It is also noted for its ability to inhibit fibroblast proliferation and various cytokine releases in different cell types .

Tranilast's chemical structure includes an α, β-unsaturated carbonyl group that plays a crucial role in its electrophilic reactivity. Research indicates that tranilast activates the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)-hemeoxygenase-1 (HO-1) pathway through covalent binding with the cysteine thiol groups of Kelch-like ECH-associated protein 1 (KEAP1). This activation leads to an increase in nuclear Nrf2 levels and subsequent induction of HO-1, which is associated with its anti-inflammatory effects .

Tranilast has demonstrated a range of biological activities beyond its anti-allergic properties. It has been shown to inhibit cell proliferation in various cancer models, including breast, pancreatic, and prostate cancers. The mechanisms underlying these effects involve interference with transforming growth factor beta signaling and down-regulation of chemokine production by mast cells. Additionally, tranilast has been found to block the transient receptor potential channel TRPV2, which is implicated in various physiological processes .

The synthesis of tranilast typically involves the condensation of anthranilic acid with a suitable cinnamic acid derivative. The process can be summarized as follows:

- Starting Materials: Anthranilic acid and 3,4-dimethoxycinnamic acid.

- Condensation Reaction: The two compounds are reacted under acidic conditions to form tranilast.

- Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of tranilast while maintaining high purity levels necessary for pharmaceutical applications .

Tranilast is primarily used in the treatment of:

- Bronchial Asthma: As an anti-allergic agent to alleviate symptoms.

- Keloids and Hypertrophic Scars: To reduce scar formation post-surgery or injury.

- Allergic Conjunctivitis: As an ophthalmic solution for treating allergic pink eye.

- Potential Cancer Therapy: Ongoing research is exploring its use in cancer treatment due to its antiproliferative effects .

Tranilast has several notable drug interactions:

- Warfarin: Tranilast may inhibit the metabolism of warfarin via UGT1A1 interference, leading to increased bleeding risk.

- Neuromuscular Blockers: It may potentiate the effects of neuromuscular blocking agents such as atracurium besylate .

- Combination Therapies: Studies indicate that combining tranilast with angiotensin-converting enzyme inhibitors may provide enhanced protective effects against kidney damage .

Tranilast shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ketotifen | C15H14N2O2 | Primarily used as an antihistamine; less focus on fibroblast activity. |

| Montelukast | C35H35ClNNaO3S | A leukotriene receptor antagonist; different mechanism targeting inflammation. |

| Omalizumab | C6500H10000N2000O2000S50 | A monoclonal antibody targeting IgE; used for severe asthma but not for scarring. |

| Dexamethasone | C22H29FO5 | A corticosteroid with broad anti-inflammatory effects; not specific to mast cells. |

Tranilast's unique combination of anti-allergic properties along with its antiproliferative effects distinguishes it from these similar compounds, making it a versatile therapeutic agent in both allergy management and potential cancer treatment .

The development of tranilast synthetic methodologies has evolved significantly since its initial discovery, reflecting the pharmaceutical industry's continuous pursuit of more efficient and economically viable production processes. The earliest synthetic approaches for tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)-anthranilic acid, were established based on fundamental amide coupling chemistry between anthranilic acid and 3,4-dimethoxycinnamic acid derivatives .

Traditional synthetic routes encountered substantial optimization challenges that hindered efficient large-scale production. The primary historical method relied on the Steglich esterification approach, utilizing dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [2]. This conventional approach required carefully controlled reaction conditions to achieve satisfactory yields while minimizing side reactions that could compromise product purity. The reaction typically proceeded through the formation of an activated intermediate, where dicyclohexylcarbodiimide activates the carboxylic acid functionality of 3,4-dimethoxycinnamic acid, facilitating subsequent nucleophilic attack by the amino group of anthranilic acid [2] [3].

Historical optimization challenges included managing the formation of dicyclohexylurea byproduct, which necessitated extensive purification procedures to remove this nearly insoluble contaminant [4]. The reaction conditions required precise temperature control and anhydrous environments to prevent hydrolysis of the activated intermediates. Additionally, the stoichiometric use of coupling reagents created significant waste streams, contributing to elevated production costs and environmental concerns .

Early synthetic attempts also struggled with regioselectivity issues, as the anthranilic acid substrate contains both amino and carboxyl functional groups that could potentially participate in unwanted side reactions. Protecting group strategies were often employed to ensure selective amide bond formation at the desired position, further complicating the synthetic sequence and reducing overall atom economy [2].

Process development efforts focused on identifying optimal solvent systems that could dissolve all reactants while maintaining chemical stability. Dichloromethane emerged as the preferred solvent due to its ability to solubilize both polar and nonpolar components, though its use raised environmental and safety concerns that would later drive the search for greener alternatives .

Modern Catalytic Approaches in Knoevenagel Condensation

Contemporary synthetic strategies have embraced catalytic methodologies that offer significant advantages over traditional stoichiometric approaches. The application of Knoevenagel condensation reactions has emerged as a particularly promising avenue for constructing the tranilast molecular framework through carbon-carbon bond formation between active methylene compounds and aromatic aldehydes [5].

Modern catalytic systems have demonstrated remarkable efficiency in promoting Knoevenagel condensation reactions under mild conditions. Calcium ferrite nanoparticles have been identified as highly effective heterogeneous catalysts that facilitate the condensation of benzaldehyde derivatives with malononitrile or ethyl cyanoacetate under environmentally benign conditions [5]. These nanoparticle catalysts operate through a mechanism involving coordination of the calcium centers to carbonyl oxygen atoms, activating the electrophilic aldehyde component while simultaneously facilitating deprotonation of the active methylene compound [5].

The calcium ferrite catalytic system exhibits several advantageous characteristics that distinguish it from conventional approaches. Reaction conditions typically involve refluxing in methanol as solvent, with catalyst loadings as low as 10 mol% achieving excellent conversion rates within 20 minutes [5]. The heterogeneous nature of these catalysts enables straightforward separation using external magnetic fields, allowing for efficient catalyst recovery and reuse without significant loss of activity over multiple reaction cycles [5].

Mechanistic studies have revealed that the catalytic activity stems from the Lewis acidic character of the calcium centers, which coordinate to the carbonyl oxygen of aromatic aldehydes, increasing the electrophilicity of the carbonyl carbon. Concurrently, the basic character of the ferrite structure facilitates abstraction of the acidic proton from active methylene compounds, generating the nucleophilic carbanion species required for subsequent condensation [5].

Optimization studies have established that methanol represents the optimal solvent system, providing superior yields compared to alternative solvents such as ethanol, acetonitrile, dimethylformamide, or aqueous media [5]. The choice of methanol is attributed to its ability to stabilize both reactants and the catalyst while maintaining appropriate solubility characteristics for all reaction components.

The scope of this catalytic methodology extends beyond simple model systems to encompass a diverse range of substituted aromatic aldehydes bearing electron-donating and electron-withdrawing substituents. Reactions involving aldehydes with electron-withdrawing groups generally proceed more rapidly and achieve higher yields, consistent with increased electrophilicity of the carbonyl carbon [5]. The methodology demonstrates tolerance for various functional groups including methoxy, hydroxyl, nitro, and halogen substituents without compromising reaction efficiency [5].

Large-Scale Production Techniques and Purification Strategies

Industrial-scale production of tranilast employs sophisticated manufacturing processes that integrate advanced reactor technologies with comprehensive purification strategies to ensure consistent product quality and regulatory compliance. Modern pharmaceutical manufacturing facilities utilize continuous flow reactor systems that provide enhanced control over reaction parameters while maintaining efficient throughput rates [6] [7].

Continuous flow manufacturing represents a paradigm shift from traditional batch processing, offering numerous advantages including improved heat and mass transfer, reduced reaction times, and enhanced process control [7]. These systems employ plug flow reactors and continuous-stirred tank reactors configured in series to optimize residence time distribution and achieve uniform conversion across the entire production volume [7]. The implementation of continuous manufacturing has enabled pharmaceutical companies to achieve production rates of thousands of kilograms per hour while maintaining stringent quality standards [6].

Temperature control represents a critical parameter in large-scale tranilast production, requiring sophisticated heat management systems to maintain optimal reaction conditions throughout the entire reactor volume [8]. Advanced heating and cooling systems incorporate multiple temperature sensors and automated control loops to ensure uniform temperature distribution and prevent formation of thermal degradation products that could compromise product quality [8].

Mixing and mass transfer optimization present significant engineering challenges when scaling from laboratory to industrial production volumes [8]. Reactor design incorporates advanced impeller configurations and baffling systems to promote efficient mixing while minimizing mechanical stress that could lead to undesired side reactions. Computational fluid dynamics modeling guides the optimization of reactor geometry to achieve optimal flow patterns and residence time distributions [8].

Purification strategies for industrial tranilast production integrate multiple separation techniques to achieve pharmaceutical-grade purity specifications. Primary purification typically involves crystallization processes that exploit the differential solubility characteristics of tranilast relative to reaction byproducts and unreacted starting materials [9]. Crystallization conditions, including solvent selection, cooling rates, and seeding protocols, are carefully optimized to promote formation of the desired crystal polymorph while minimizing impurity incorporation [9].

Recrystallization represents the most commonly employed purification technique for tranilast, taking advantage of the compound's favorable crystallization properties [9] [10]. The process involves dissolving crude tranilast in a hot solvent system followed by controlled cooling to promote crystal nucleation and growth. Solvent selection considers factors including solubility characteristics, boiling point, toxicity profile, and environmental impact [9].

Advanced chromatographic purification techniques complement crystallization methods to achieve the high purity levels required for pharmaceutical applications [11]. High-performance liquid chromatography systems equipped with preparative-scale columns enable separation of tranilast from structurally related impurities that may not be effectively removed through crystallization alone [11]. Column selection considers factors including stationary phase chemistry, particle size, and column dimensions to optimize separation efficiency and throughput [11].

Quality Control Parameters and Regulatory Specifications

Pharmaceutical quality control for tranilast production encompasses comprehensive analytical testing protocols that ensure product compliance with regulatory specifications established by international pharmaceutical authorities. Quality control parameters address multiple aspects of product quality including chemical purity, physical characteristics, microbiological safety, and stability profile [12] [13].

Chemical purity specifications require tranilast to maintain minimum purity levels of 98.0% as determined by high-performance liquid chromatography analysis [14]. Analytical methods employ validated chromatographic procedures that provide accurate quantification of the active pharmaceutical ingredient while identifying and quantifying potential impurities [12]. The analytical methodology utilizes reversed-phase chromatography with methanol-phosphate buffer mobile phases and ultraviolet detection at 333 nanometers wavelength [15] [16].

Impurity profiling represents a critical component of quality control testing, requiring identification and quantification of all impurities present above threshold levels established by regulatory guidelines [13]. International Conference on Harmonization guidelines specify that impurities present at levels exceeding 0.1% must be identified and qualified through appropriate toxicological assessment [12]. Common impurities in tranilast preparations include unreacted starting materials, synthetic intermediates, and degradation products formed during manufacturing or storage [13].

Method validation protocols ensure that analytical procedures provide reliable and reproducible results across different laboratories and analysts [12]. Validation parameters include specificity, linearity, accuracy, precision, limit of detection, limit of quantitation, range, and robustness [12]. Specificity testing demonstrates the ability to accurately measure tranilast in the presence of potential interferents including excipients, degradation products, and process-related impurities [12].

Linearity assessment establishes the proportional relationship between detector response and analyte concentration over the specified analytical range [12]. Calibration curves typically span concentration ranges from 0.625 to 40 milligrams per liter, demonstrating correlation coefficients exceeding 0.999 [16]. Accuracy evaluation compares measured concentrations to known reference values, with acceptance criteria typically requiring results within ±2% of theoretical values [15].

Precision testing evaluates method reproducibility through replicate analyses performed under various conditions including intraday and interday variations [15] [16]. Relative standard deviation values for precision studies typically must not exceed 2% for tranilast quantification methods [15]. Robustness testing assesses method performance under deliberately varied analytical conditions to ensure method reliability in routine laboratory operations [12].

Physical characterization includes evaluation of appearance, melting point, particle size distribution, and crystal polymorphism [14]. Tranilast typically appears as white to light yellow crystalline powder with a melting point of approximately 209°C with decomposition [14]. Particle size analysis ensures consistent pharmaceutical performance characteristics while polymorph identification confirms the presence of the desired crystal form [14].

Microbiological specifications establish acceptable limits for microbial contamination including total aerobic microbial count, total combined yeasts and molds count, and absence of specified objectionable organisms [17]. These specifications ensure product safety for human consumption while maintaining shelf-life stability [17].

Stability testing protocols evaluate tranilast degradation under various environmental conditions including elevated temperature, humidity, and light exposure [17]. Accelerated stability studies provide predictive information about product shelf-life while real-time stability studies confirm long-term storage characteristics under recommended storage conditions [17].

Green Chemistry Alternatives for Sustainable Synthesis

The pharmaceutical industry's increasing commitment to environmental sustainability has driven extensive research into green chemistry alternatives for tranilast synthesis that minimize environmental impact while maintaining production efficiency and product quality. These sustainable approaches encompass multiple strategies including biotechnological production methods, environmentally benign catalyst systems, and solvent-free reaction conditions [18] [19] [20].

Biotechnological synthesis represents one of the most promising green chemistry alternatives for tranilast production, utilizing engineered microorganisms as biological catalysts to construct the target molecule through enzymatic pathways [20] [21]. Genetically modified Saccharomyces cerevisiae strains have been developed that co-express plant-derived enzymes including 4-coumarate coenzyme A ligase from Arabidopsis thaliana and hydroxycinnamoyl-benzoyl-coenzyme A anthranilate N-hydroxycinnamoyl-benzoyltransferase from Dianthus caryophyllus [20] [21].

The biotechnological approach offers numerous environmental advantages compared to traditional chemical synthesis methods. Biological production systems operate under mild conditions at temperatures around 30°C in aqueous media, eliminating the need for hazardous organic solvents and extreme reaction conditions [20]. The engineered yeast strains can produce tranilast and related analogs within hours after substrate feeding, demonstrating rapid conversion rates while maintaining high selectivity [20].

Production yields from biotechnological synthesis currently achieve concentrations of approximately 670 micrograms per liter of culture medium, representing a conversion yield of 0.67% based on starting material concentration [21]. While these yields remain lower than chemical synthesis methods, ongoing optimization efforts focus on enhancing enzyme expression levels, improving substrate uptake, and optimizing culture conditions to increase production efficiency [21].

The biological system demonstrates remarkable versatility in producing tranilast analogs through substrate diversification, enabling synthesis of 27 different cinnamoyl anthranilate molecules by varying the cinnamic acid and anthranilate precursors supplied to the culture medium [21]. This capability provides valuable opportunities for generating structure-activity relationship data while maintaining sustainable production practices [21].

Green catalytic systems represent another significant advancement in sustainable tranilast synthesis, emphasizing the use of environmentally benign catalysts that can be readily recovered and reused without performance degradation [5] [19]. Calcium ferrite nanoparticle catalysts exemplify this approach, offering high catalytic activity while maintaining biocompatibility and environmental safety [5].

The calcium ferrite catalyst system demonstrates exceptional reusability characteristics, maintaining catalytic activity for at least four reaction cycles without significant performance decline [5]. Catalyst recovery employs simple magnetic separation techniques that avoid the need for energy-intensive separation processes or harsh chemical treatments [5]. The catalyst preparation utilizes readily available, non-toxic precursors including calcium carbonate and iron nitrate, minimizing environmental impact during catalyst synthesis [5].

Solvent selection represents a critical consideration in green synthesis strategies, with emphasis on replacing hazardous organic solvents with environmentally acceptable alternatives [22] [23]. Water-based reaction systems offer the most environmentally benign option, though solubility limitations may restrict their applicability for lipophilic substrates like tranilast precursors [22].

Ionic liquids have emerged as promising green solvent alternatives that combine favorable solvation properties with low volatility and recyclability [23]. These designer solvents can be tailored to optimize solubility characteristics for specific reaction systems while minimizing environmental release through volatilization [23].

Polyethylene glycols represent another class of green solvents that demonstrate favorable environmental profiles including biodegradability and low toxicity [23]. These polymeric solvents offer excellent solvation properties for polar substrates while enabling straightforward product isolation through precipitation or extraction techniques [23].

Photocatalytic synthesis approaches utilize light energy to drive chemical transformations under mild conditions, offering sustainable alternatives to thermally activated processes [19]. These methodologies can employ renewable solar energy sources while operating at ambient temperatures, significantly reducing the energy requirements for tranilast production [19].

Microwave-assisted synthesis techniques provide energy-efficient alternatives to conventional heating methods, achieving rapid reaction rates while maintaining precise temperature control [24]. These approaches typically require lower reaction temperatures and shorter reaction times compared to conventional heating, leading to improved energy efficiency and reduced thermal degradation [24].

Process intensification strategies focus on maximizing reaction efficiency while minimizing waste generation and energy consumption [25]. These approaches integrate multiple process steps into single unit operations, reducing material handling requirements and improving overall process efficiency [25].

Tranilast exerts potent mast cell stabilizing effects through multiple molecular mechanisms that fundamentally alter cellular calcium homeostasis and membrane integrity. The compound demonstrates dose-dependent inhibition of histamine release from sensitized purified rat mast cells, with significant effects observed at concentrations ranging from 10 to 1000 micromolar [1] [2] [3]. The primary mechanism underlying this stabilization involves the suppression of calcium uptake into mast cells, which is essential for degranulation and mediator release [2] [4].

Electrophysiological studies utilizing patch-clamp techniques have provided direct evidence that tranilast inhibits the exocytotic process in mast cells by preventing increases in whole-cell membrane capacitance [3]. When mast cells are stimulated with guanosine triphosphate gamma sulfate to induce degranulation, tranilast at concentrations of 500 micromolar and 1 millimolar significantly suppresses the incremental effect on membrane capacitance, with complete inhibition observed at the higher concentration [3]. This effect occurs independently of glucose presence in the culture medium, distinguishing tranilast from metabolic inhibitors like 2-deoxyglucose [2].

The calcium-blocking mechanism of tranilast differs fundamentally from classical calcium channel antagonists such as verapamil. While verapamil effectively inhibits calcium-induced smooth muscle contraction and platelet aggregation, it demonstrates no effect on antigen-induced histamine release from mast cells [2] [5]. Conversely, tranilast exhibits minimal effects on calcium-induced smooth muscle contraction but potently inhibits mast cell activation, suggesting a specialized mechanism targeting mast cell calcium channels or calcium-dependent processes [5].

Studies comparing tranilast with other mast cell stabilizers reveal that ketotifen requires substantially lower concentrations to achieve similar stabilizing effects, with 50-100 micromolar ketotifen producing comparable inhibition to 500-1000 micromolar tranilast [3]. This difference in potency reflects distinct molecular targets and mechanisms, though both compounds ultimately prevent mast cell degranulation through interference with calcium-dependent signaling pathways.

The specificity of tranilast for mast cell stabilization extends beyond simple calcium channel blockade to encompass membrane-level interactions. Research demonstrates that tranilast inhibits the processes occurring prior to arachidonic acid dissociation from membrane phospholipids, suggesting stabilization of phospholipid membranes and prevention of phospholipase activation [6] [4]. This membrane-stabilizing effect contributes to the overall reduction in chemical mediator release, including histamine, leukotrienes, and prostaglandins.

| Concentration (µM) | Histamine Release Inhibition (%) | Calcium Uptake Inhibition (%) |

|---|---|---|

| 10 | 20 | 15 |

| 100 | 25 | 30 |

| 300 | 50 | 45 |

| 500 | 73 | 70 |

| 1000 | 79 | 85 |

Transforming Growth Factor Beta 1 Signaling Pathway Modulation

Tranilast exerts profound modulatory effects on the transforming growth factor beta 1 signaling cascade through selective interference with downstream effector proteins, particularly the SMAD family of transcription factors. The compound demonstrates a unique mechanism of action by specifically targeting SMAD4 expression while leaving upstream phosphorylation events largely unaffected [7] [8] [9].

Detailed molecular analysis reveals that transforming growth factor beta 1 stimulation induces phosphorylation of SMAD2 and SMAD3 proteins and increases SMAD4 expression in various cell types, including lung cancer cell lines [7] [8]. Tranilast treatment does not affect the transforming growth factor beta 1-induced phosphorylation of SMAD2 and SMAD3, indicating that initial receptor activation and signal transduction remain intact [7] [8]. However, the compound significantly decreases SMAD4 expression, which serves as the central mediator of the transforming growth factor beta 1 signaling pathway [7] [8].

The transcriptional regulation of SMAD4 by tranilast exhibits cell-type specificity. In adenocarcinomic human alveolar basal epithelial cells, tranilast significantly suppresses SMAD4 messenger ribonucleic acid expression, while in certain other cell lines, this transcriptional effect is not observed [7] [8]. This differential response suggests that tranilast interacts with cell-specific transcription factors or epigenetic mechanisms that regulate SMAD4 gene expression.

SMAD4 functions as a critical component of the transforming growth factor beta 1 pathway by forming complexes with receptor-activated SMADs and facilitating their nuclear translocation and transcriptional activity [7] [8]. By reducing SMAD4 levels, tranilast effectively disrupts this signaling cascade, leading to decreased expression of transforming growth factor beta 1 target genes, including those involved in epithelial-mesenchymal transition and extracellular matrix production [7] [8] [9].

The clinical relevance of this mechanism is demonstrated in studies examining transforming growth factor beta 1-induced epithelial-mesenchymal transition in lung cancer cells. Tranilast treatment restores expression of epithelial markers such as E-cadherin and reduces mesenchymal markers including vimentin and N-cadherin [7] [8] [9]. These effects correlate directly with the degree of SMAD4 suppression, confirming the central role of this protein in mediating tranilast therapeutic effects.

Furthermore, tranilast inhibits the release of transforming growth factor beta 1 from certain cell types, including keloid fibroblasts, creating a dual mechanism of pathway suppression [10] [11]. Concentrations of 30-300 micromolar tranilast significantly reduce transforming growth factor beta 1 secretion, which subsequently decreases autocrine and paracrine signaling that would otherwise perpetuate fibrotic processes [10] [11].

| Signaling Component | Effect of Tranilast | Cell Type | Concentration Range (µM) |

|---|---|---|---|

| SMAD2 Phosphorylation | No significant change | Lung cancer cells | 50-150 |

| SMAD3 Phosphorylation | No significant change | Lung cancer cells | 50-150 |

| SMAD4 Expression | Decreased by 60% | Lung cancer cells | 50-150 |

| Transforming Growth Factor Beta 1 Release | Inhibited | Keloid fibroblasts | 30-300 |

Collagen Biosynthesis Inhibition at Transcriptional Level

Tranilast demonstrates remarkable specificity in inhibiting collagen biosynthesis through direct transcriptional regulation mechanisms that target collagen gene expression rather than post-translational modifications. The compound exhibits dose-dependent inhibition of collagen synthesis in cultured human skin fibroblasts, achieving maximum inhibition of 55 percent at 300 micromolar concentration during 48-hour treatment periods [12] [13].

The molecular basis of this inhibition involves significant reduction in procollagen alpha 1 type I messenger ribonucleic acid content, with studies demonstrating 60 percent decreases in collagen messenger ribonucleic acid levels following tranilast treatment [12] [13]. This transcriptional effect extends to multiple collagen types, with both type I and type III collagen synthesis being equally affected [12] [13]. The specificity of this mechanism is evidenced by the lack of effect on prolyl hydroxylase or lysyl hydroxylase activities, which are rate-limiting enzymes in collagen post-translational modification [12] [11].

Tranilast interference with transforming growth factor beta 1-mediated collagen induction represents a critical aspect of its anti-fibrotic mechanism. When administered simultaneously or subsequently with transforming growth factor beta 1, tranilast reduces the stimulatory effect on collagen synthesis without affecting the accompanying stimulation of non-collagen protein synthesis [12] [13]. This selective inhibition prevents the transforming growth factor beta 1-mediated increase in procollagen alpha 1 type I messenger ribonucleic acid, indicating intervention at the level of gene transcription [12] [13].

The cellular specificity of tranilast effects on collagen synthesis reveals important therapeutic implications. Normal skin fibroblasts demonstrate moderate sensitivity to tranilast inhibition, while scleroderma fibroblasts show similar responses and keloid fibroblasts exhibit enhanced sensitivity to the compound [12] [14] [13]. This differential sensitivity correlates with the pathological collagen overproduction characteristic of these fibrotic conditions, suggesting that tranilast preferentially targets cells with dysregulated collagen metabolism [14].

Passage-dependent effects of tranilast on collagen synthesis provide additional insights into its mechanism of action. Fibroblasts with high passage numbers demonstrate significant suppression of collagen synthesis by tranilast, while early passage cells show no significant response [14]. This observation suggests that cellular aging or phenotypic changes associated with prolonged culture affect the sensitivity to tranilast, possibly through alterations in regulatory pathways or receptor expression [14].

Studies in hepatic stellate cells demonstrate that tranilast reduces collagen synthesis in a dose-related manner up to 50.8 percent of control levels [15]. This effect is reversible upon tranilast withdrawal, indicating that the compound does not cause permanent cellular damage but rather modulates ongoing transcriptional processes [15]. The mechanism involves reduction in both procollagen messenger ribonucleic acid and transforming growth factor beta 1 messenger ribonucleic acid expression, creating a coordinated suppression of pro-fibrotic signaling [15].

| Cell Type | Collagen Synthesis Inhibition (%) | Effective Concentration (µM) | Messenger Ribonucleic Acid Reduction (%) |

|---|---|---|---|

| Human skin fibroblasts | 55 | 300 | 60 |

| Keloid fibroblasts | 60 | 300 | 65 |

| Scleroderma fibroblasts | 55 | 300 | 60 |

| Stellate cells | 50.8 | 100 | 45 |

Anti-Angiogenic Effects through Vascular Endothelial Growth Factor Pathway Interference

Tranilast exhibits potent anti-angiogenic properties through sophisticated interference with vascular endothelial growth factor signaling pathways and downstream angiogenic processes. The compound demonstrates significant inhibition of human dermal microvascular endothelial cell proliferation with a half-maximal inhibitory concentration of 136 micromolar, along with comparable inhibition of vascular endothelial growth factor-induced chemotaxis at 135 micromolar [16] [17] [18].

The primary mechanism underlying these anti-angiogenic effects involves suppression of protein kinase C-dependent signaling pathways that are essential for angiogenic activities [16] [19]. Tranilast significantly inhibits vascular endothelial growth factor-stimulated protein kinase C activity in bovine retinal microcapillary endothelial cells without affecting vascular endothelial growth factor binding to its receptors or the subsequent phosphorylation of tyrosine residues on vascular endothelial growth factor receptors and phospholipase C gamma [16] [19].

Critical angiogenic processes are systematically disrupted by tranilast treatment. Vascular endothelial growth factor-induced migration is inhibited in a dose-dependent manner with a half-maximal inhibitory concentration of 18 micromolar, and complete inhibition is observed at 300 micromolar concentrations [16] [17] [18]. Tube formation, which represents a fundamental step in angiogenesis, is suppressed with maximum inhibition of 46 percent observed at 300 micromolar tranilast [16] [17] [18].

The compound also interferes with gene expression programs essential for angiogenesis. Tranilast inhibits phorbol myristate acetate-dependent stimulation of thymidine incorporation and suppresses vascular endothelial growth factor- and phorbol myristate acetate-induced gene expression of integrin alpha v and cellular fos in retinal microcapillary endothelial cells [16] [19]. These transcription factors and adhesion molecules are crucial for endothelial cell activation and vessel formation.

In vivo validation of tranilast anti-angiogenic effects has been demonstrated in mouse models using matrigel plugs containing vascular endothelial growth factor and heparin. Oral administration of tranilast twice daily for three days produces dose-dependent suppression of angiogenesis, with significant inhibition observed at 300 milligrams per kilogram body weight [17] [18]. This translates to therapeutically relevant concentrations that can be achieved with standard clinical dosing regimens.

The specificity of tranilast for angiogenic processes is evidenced by its selective effects on growth factor-stimulated endothelial cell functions while showing minimal cytotoxicity. Lactate dehydrogenase release assays demonstrate no toxicity to human dermal microvascular endothelial cells at concentrations up to 306 micromolar, and no inhibitory effects on metalloproteinase-2 and metalloproteinase-9 activity are observed [17] [18]. This selectivity suggests that tranilast specifically targets angiogenic signaling pathways rather than causing general cellular toxicity.

| Parameter | Value | Cell Type/Model |

|---|---|---|

| Cell Proliferation Half-Maximal Inhibitory Concentration | 136 µM | Human dermal microvascular endothelial cells |

| Vascular Endothelial Growth Factor-induced Chemotaxis Half-Maximal Inhibitory Concentration | 135 µM | Human dermal microvascular endothelial cells |

| Tube Formation Half-Maximal Inhibitory Concentration | 175 µM | Human dermal microvascular endothelial cells |

| Protein Kinase C Activity Inhibition | 60% at 100 µM | Retinal endothelial cells |

| In Vivo Angiogenesis Effective Dose | 300 mg/kg | Mouse matrigel model |

Prostaglandin Synthesis Regulation and Cyclooxygenase Interactions

Tranilast modulates prostaglandin synthesis through multiple complementary mechanisms that involve both direct enzyme inhibition and transcriptional regulation of cyclooxygenase expression. The compound demonstrates selective inhibition of prostaglandin D2 synthetase with a half-maximal inhibitory concentration of 0.1 millimolar, while leaving cyclooxygenase activity largely unaffected [20] [21]. This selectivity results in preferential reduction of prostaglandin D2 production without significantly altering prostaglandin E2 or prostaglandin F2 alpha formation [20].

The mechanism of prostaglandin D2 synthetase inhibition involves direct interaction with the enzyme rather than interference with substrate availability. Studies using homogenates of rat peritoneal mast cells demonstrate that tranilast suppresses prostaglandin D2 production in a dose-dependent manner while the formation of other prostaglandins remains unchanged at inhibitory concentrations [20]. The glutathione-dependent conversion of prostaglandin H2 to prostaglandin D2 by prostaglandin D2 synthetase is specifically inhibited by tranilast, with 50 percent inhibition achieved at 0.08 millimolar in broken cell preparations [20].

Cyclooxygenase-2 regulation by tranilast occurs through transcriptional mechanisms rather than direct enzyme inhibition. The compound suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated macrophages, thereby reducing cyclooxygenase-2-derived prostaglandin E2 production [22]. This transcriptional suppression is mediated through extracellular signal-regulated kinase 1/2 pathway activation and subsequent induction of heme oxygenase-1 expression [22]. The anti-inflammatory effects of tranilast on prostaglandin E2, nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta production are partially reversed by heme oxygenase-1 inhibition, confirming the role of this pathway [22].

The relationship between tranilast and arachidonic acid metabolism reveals additional complexity in prostaglandin regulation. Tranilast inhibits the release of arachidonic acid from membrane phospholipids, which serves as the rate-limiting step in prostaglandin synthesis [6] [4]. This membrane-stabilizing effect occurs prior to arachidonic acid dissociation and affects the substrate availability for all prostaglandin synthetic pathways [6]. The compound does not significantly affect the activity of arachidonic acid-converting enzymes such as 5-lipoxygenase, cyclooxygenase, prostaglandin I2 synthetase, or glutathione-S-transferase at concentrations up to 1 millimolar [6].

Differential effects on various prostaglandin synthetic pathways provide therapeutic selectivity. While tranilast effectively inhibits prostaglandin D2 synthetase and reduces overall prostaglandin production through arachidonic acid release inhibition, it does not interfere with thromboxane synthesis or release [5]. Studies using guinea pig isolated lungs stimulated with calcium ionophore demonstrate that tranilast does not inhibit the release of arachidonic acid metabolites but prevents smooth muscle contraction induced by these mediators [5].

The clinical implications of tranilast effects on prostaglandin synthesis extend beyond simple anti-inflammatory actions. The selective inhibition of prostaglandin D2, which is a major mediator of allergic responses and bronchoconstriction, while preserving protective prostaglandins, provides a mechanism for therapeutic benefit with reduced side effects [20]. The membrane-stabilizing effects that reduce overall mediator release contribute to the compound's efficacy in allergic and inflammatory conditions [6] [4].

| Enzyme/Pathway | Half-Maximal Inhibitory Concentration/Effect | Mechanism |

|---|---|---|

| Prostaglandin D2 Synthetase | 0.1 mM (100 µM) | Direct enzyme inhibition |

| Cyclooxygenase-2 | Suppressed expression | Transcriptional suppression |

| Arachidonic Acid Release | Inhibited from phospholipids | Membrane stabilization |

| Prostaglandin E2 Production | Reduced 70% at 1mM | Indirect via cyclooxygenase-2 |

| Thromboxane Release | No direct inhibition | Calcium channel blockade |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Abdelaziz RR, Elkashef WF, Said E. Tranilast reduces serum IL-6 and IL-13 and protects against thioacetamide-induced acute liver injury and hepatic encephalopathy. Environ Toxicol Pharmacol. 2015 Jul;40(1):259-67. doi: 10.1016/j.etap.2015.06.019. Epub 2015 Jun 22. PubMed PMID: 26164743.

3: Tayyab S, Zaroog MS, Feroz SR, Mohamad SB, Malek SN. Exploring the interaction between the antiallergic drug, tranilast and human serum albumin: Insights from calorimetric, spectroscopic and modeling studies. Int J Pharm. 2015 Aug 1;491(1-2):352-8. doi: 10.1016/j.ijpharm.2015.06.042. Epub 2015 Jun 30. PubMed PMID: 26142245.

4: Kim TI, Lee H, Hong HK, Kim KS, Choi SI, Maeng YS, Kim EK. Inhibitory Effect of Tranilast on Transforming Growth Factor-Beta-Induced Protein in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts. Cornea. 2015 Aug;34(8):950-8. doi: 10.1097/ICO.0000000000000466. PubMed PMID: 26020822.

5: Sato H, Fujimori M, Suzuki H, Kadota K, Shirakawa Y, Onoue S, Tozuka Y. Absorption improvement of tranilast by forming highly soluble nano-size composite structures associated with α-glucosyl rutin via spray drying. Eur J Pharm Biopharm. 2015 May;92:49-55. doi: 10.1016/j.ejpb.2015.02.021. Epub 2015 Feb 26. PubMed PMID: 25725261.

6: Almeida Junior GC, Arakawa L, Santi Neto Dd, Cury PM, Lima Filho AA, Sousa SJ, Alves MR, Azoubel R. Preoperative tranilast as adjunctive therapy to primary pterygium surgery with a 1-year follow-up. Arq Bras Oftalmol. 2015 Jan-Feb;78(1):1-5. doi: 10.5935/0004-2749.20150002. PubMed PMID: 25714528.

7: Darakhshan S, Ghanbari A, Gholami Rad F, Bidmeshki Pour A. Tamoxifen and tranilast show a synergistic effect against breast cancer in vitro. Bratisl Lek Listy. 2015;116(1):69-73. PubMed PMID: 25666966.

8: Suwa S, Kasubata A, Kato M, Iida M, Watanabe K, Miura O, Fukuda T. The tryptophan derivative, tranilast, and conditioned medium with indoleamine 2,3-dioxygenase-expressing cells inhibit the proliferation of lymphoid malignancies. Int J Oncol. 2015 Mar;46(3):1369-76. doi: 10.3892/ijo.2015.2825. Epub 2015 Jan 9. PubMed PMID: 25572287.

9: Park S, Park M, Kim BH, Lee JE, Park HJ, Lee SH, Park CG, Kim MH, Kim R, Kim EH, Heo CY, Choy YB. Acute suppression of TGF-ß with local, sustained release of tranilast against the formation of fibrous capsules around silicone implants. J Control Release. 2015 Feb 28;200:125-37. doi: 10.1016/j.jconrel.2014.12.021. Epub 2014 Dec 18. PubMed PMID: 25528612.

10: Darakhshan S, Pour AB. Tranilast: a review of its therapeutic applications. Pharmacol Res. 2015 Jan;91:15-28. doi: 10.1016/j.phrs.2014.10.009. Epub 2014 Nov 10. Review. PubMed PMID: 25447595.

11: Huang LF, Wen C, Xie G, Chen CY. [Effect of tranilast on myocardial fibrosis in mice with viral myocarditis]. Zhongguo Dang Dai Er Ke Za Zhi. 2014 Nov;16(11):1154-61. Chinese. PubMed PMID: 25406563.

12: Betge S, Kunz C, Figulla H, Jung C. Late onset oral treatment with tranilast following large myocardial infarction has no beneficial effects on cardiac remodeling and mortality in rats. Exp Ther Med. 2014 Dec;8(6):1789-1796. Epub 2014 Oct 6. PubMed PMID: 25371734; PubMed Central PMCID: PMC4218635.

13: Darakhshan S, Bidmeshkipour A, Mansouri K, Saeid HM, Ghanbari A. The Effects of Tamoxifen in Combination with Tranilast on CXCL12-CXCR4 Axis and Invasion in Breast Cancer Cell Lines. Iran J Pharm Res. 2014 Spring;13(2):683-93. PubMed PMID: 25237365; PubMed Central PMCID: PMC4157045.

14: Ohshio Y, Hanaoka J, Kontani K, Teramoto K. Tranilast inhibits the function of cancer-associated fibroblasts responsible for the induction of immune suppressor cell types. Scand J Immunol. 2014 Dec;80(6):408-16. doi: 10.1111/sji.12242. PubMed PMID: 25224016.

15: Hanada M, Tsutsumi K, Arima H, Shinjo R, Sugiura Y, Imagama S, Ishiguro N, Matsuyama Y. Evaluation of the effect of tranilast on rats with spinal cord injury. J Neurol Sci. 2014 Nov 15;346(1-2):209-15. doi: 10.1016/j.jns.2014.08.028. Epub 2014 Aug 28. PubMed PMID: 25194634.

16: Higuchi C, Tomita T, Yoshikawa H. Pachydermodactyly treated with tranilast in a young girl. Case Rep Orthop. 2014;2014:132854. doi: 10.1155/2014/132854. Epub 2014 Aug 6. PubMed PMID: 25165590; PubMed Central PMCID: PMC4140150.

17: Yang L, Shao Y, Han HK. Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability. Arch Pharm Res. 2014 Dec;37(12):1554-9. doi: 10.1007/s12272-014-0458-6. Epub 2014 Aug 15. PubMed PMID: 25119994.

18: Xavier FE, Blanco-Rivero J, Sastre E, Caracuel L, Callejo M, Balfagón G. Tranilast increases vasodilator response to acetylcholine in rat mesenteric resistance arteries through increased EDHF participation. PLoS One. 2014 Jul 3;9(7):e100356. doi: 10.1371/journal.pone.0100356. eCollection 2014. PubMed PMID: 24992476; PubMed Central PMCID: PMC4081117.

19: Islam MS, Protic O, Ciavattini A, Giannubilo SR, Tranquilli AL, Catherino WH, Castellucci M, Ciarmela P. Tranilast, an orally active antiallergic compound, inhibits extracellular matrix production in human uterine leiomyoma and myometrial cells. Fertil Steril. 2014 Aug;102(2):597-606. doi: 10.1016/j.fertnstert.2014.05.013. Epub 2014 Jun 14. PubMed PMID: 24934492.

20: Phan TV, Ke K, Sul OJ, Park YK, Kim KK, Cho YS, Chung HT, Choi HS. Protection against ovariectomy-induced bone loss by tranilast. PLoS One. 2014 Apr 21;9(4):e95585. doi: 10.1371/journal.pone.0095585. eCollection 2014. PubMed PMID: 24751945; PubMed Central PMCID: PMC3994081.